3,5-Diacetyl-2,6-dimethyloxan-4-one
Description
Historical Context and Significance in Heterocyclic Chemistry
The journey of pyridine (B92270) and its derivatives in science began in 1846 with the isolation of picoline. researchgate.net A pivotal moment in the history of this class of compounds was the first synthesis of a heteroaromatic compound, pyridine, by William Ramsay in 1876. researchgate.net This was achieved by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron-tube furnace. researchgate.net The significance of pyridine derivatives in medicinal chemistry became particularly evident in the 1930s with the recognition of niacin (a pyridine derivative) in treating dermatitis and dementia. researchgate.net
The synthesis of 1,4-dihydropyridines (1,4-DHPs) was first reported by Arthur Hantzsch in 1882. azaruniv.ac.ir This method, known as the Hantzsch reaction, involves the condensation of an aldehyde, ethyl acetoacetate (B1235776), and ammonia (B1221849). azaruniv.ac.ir Although the original procedure suffered from long reaction times and low yields, it laid the foundation for the synthesis of a wide variety of 1,4-DHP derivatives. azaruniv.ac.ir Over the years, significant efforts have been dedicated to improving the Hantzsch synthesis and developing novel synthetic methodologies for these scaffolds. azaruniv.ac.irrsc.org
The importance of pyridine and dihydropyridine (B1217469) scaffolds is underscored by their presence in a vast number of natural products, including alkaloids, vitamins, and coenzymes. nih.gov In biological systems, the pyridine ring of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) is reduced to a dihydropyridine to form NADH, a fundamental process in cellular metabolism. nih.gov This inherent biological relevance has spurred continuous research into the synthesis and properties of these heterocyclic systems.
Structural Features and Core Scaffolds of Interest
Pyridine is a six-membered aromatic heterocycle analogous to benzene, with one CH group replaced by a nitrogen atom. researchgate.net This nitrogen atom imparts unique physicochemical properties, including weak basicity, water solubility, and the ability to form hydrogen bonds, which are crucial for its biological activity. jchemrev.commdpi.com Dihydropyridines (DHPs) are partially saturated derivatives of pyridine, with 1,2-DHP and 1,4-DHP being the most common isomeric forms. azaruniv.ac.ir
The core scaffold of 1,4-dihydropyridine (B1200194) is a key feature in a major class of L-type calcium channel blockers used in the treatment of cardiovascular diseases. azaruniv.ac.ir The structure of these molecules can be systematically modified at various positions to modulate their biological activity. For instance, an analysis of FDA-approved drugs containing a dihydropyridine ring revealed that trisubstitution is the most common pattern, followed by tetra- and pentasubstitution. nih.gov
Acetyl derivatives of these heterocycles, such as 1-acetyl-1,4-dihydropyridine, introduce a reactive acetyl group that can be further functionalized, expanding the chemical space accessible from these scaffolds. chemicalbook.com The reaction of pyridine with acetyl chloride, for example, can lead to the formation of N-acetyl-1,2- and 1,4-dihydropyridyl acetic acid derivatives. cnr.itresearchgate.net These reactions often proceed through the formation of a zwitterionic pyridinium (B92312) ketene (B1206846) enolate intermediate. researchgate.net
Key Structural Scaffolds:
| Scaffold Name | Core Structure | Significance |
| Pyridine | A six-membered aromatic ring with one nitrogen atom. | A fundamental building block in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.comnih.govscispace.com |
| 1,4-Dihydropyridine | A partially saturated six-membered ring with a nitrogen atom and double bonds at the 1 and 4 positions. | The core of many calcium channel blockers and other bioactive compounds. azaruniv.ac.irbohrium.com |
| Acetyl Pyridine/Dihydropyridine | A pyridine or dihydropyridine ring with an attached acetyl group. | Provides a handle for further chemical modifications and synthesis of more complex molecules. cnr.itresearchgate.net |
Overview of Research Trajectories and Academic Relevance
The academic relevance of dihydropyridine and pyridine acetyl derivatives is vast and continues to expand. nih.govresearchgate.net Research in this area is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. nih.gov The sheer volume of publications on these compounds between 2010 and 2020 highlights their enduring importance in medicinal and chemical sciences. nih.govresearchgate.net
A significant research trajectory focuses on the synthesis of novel derivatives and the development of efficient and environmentally friendly synthetic methods. azaruniv.ac.irrsc.org Multi-component reactions, such as the Hantzsch reaction and its variations, are a cornerstone of this research, allowing for the rapid generation of molecular diversity. rsc.orgmdpi.com
Another major area of investigation is the exploration of the diverse biological activities of these compounds. Pyridine and dihydropyridine derivatives have been shown to possess a wide range of pharmacological properties, including:
Antimicrobial researchgate.net
Antiviral nih.gov
Anti-inflammatory researchgate.net
Antidiabetic jchemrev.com
Cardiovascular effects researchgate.net
Recent studies have focused on designing and synthesizing novel dihydropyridine and pyridine analogs as potent inhibitors of specific enzymes, such as human tissue nonspecific alkaline phosphatase, with the aim of developing new anticancer agents. mdpi.com The structure-activity relationship (SAR) studies are crucial in this context, helping to identify the key structural features responsible for the observed biological effects. mdpi.comnih.gov For instance, the presence and position of substituents like methoxy, hydroxyl, and amino groups can significantly enhance the antiproliferative activity of pyridine derivatives. mdpi.comnih.gov
The versatility of these scaffolds also extends to materials science, with applications in the development of catalysts and solar cells. bohrium.com The ability to fine-tune the electronic and steric properties of the pyridine and dihydropyridine rings through substitution makes them attractive components for a wide range of applications beyond medicine.
Structure
2D Structure
3D Structure
Properties
CAS No. |
55030-66-5 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3,5-diacetyl-2,6-dimethyloxan-4-one |
InChI |
InChI=1S/C11H16O4/c1-5(12)9-7(3)15-8(4)10(6(2)13)11(9)14/h7-10H,1-4H3 |
InChI Key |
ONUGATOLIKUXKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C(C(O1)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Classical Approaches for the Synthesis of 3,5-Diacetyl-1,4-dihydropyridines
The primary classical method for synthesizing 1,4-dihydropyridines (1,4-DHPs) is the Hantzsch synthesis, a well-established multi-component reaction. wikipedia.org
First reported by Arthur Hantzsch in 1881, this one-pot condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester (like acetylacetone (B45752) for the target compound), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.gov The reaction yields a 1,4-dihydropyridine (B1200194), which is a crucial scaffold in medicinal chemistry, notably for a class of calcium channel blockers. wikipedia.orgthermofisher.com
The mechanism of the Hantzsch synthesis is complex, with at least five proposed pathways. wikipedia.org A generally accepted route involves the initial formation of two key intermediates:
An enamine, formed from the condensation of one equivalent of the β-dicarbonyl compound and ammonia. organic-chemistry.orgyoutube.com
A Knoevenagel condensation product (an α,β-unsaturated carbonyl compound), formed from the reaction between the aldehyde and the other equivalent of the β-dicarbonyl compound. organic-chemistry.orgyoutube.com
These two intermediates then undergo a condensation reaction, followed by cyclization and dehydration, to form the final 1,4-dihydropyridine ring. organic-chemistry.org Studies using NMR have helped to elucidate the roles of these intermediates in the reaction pathway. wikipedia.org
The classical Hantzsch synthesis often suffers from drawbacks such as long reaction times, harsh conditions, and low product yields. wikipedia.org Consequently, numerous variations have been developed to optimize the reaction.
Key optimizations include:
Catalysis: Lewis acids like ytterbium triflate (Yb(OTf)₃) and phenylboronic acid have been used to promote the reaction. organic-chemistry.org Covalently anchored sulfonic acid on silica (B1680970) gel has served as an efficient and reusable heterogeneous catalyst, particularly under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org
Solvent and Reaction Media: The reaction has been successfully carried out in aqueous micelles, which can lead to significantly higher yields (above 90%) compared to traditional organic solvents. wikipedia.orgorganic-chemistry.org Solvent-free conditions, often coupled with microwave irradiation, represent another efficient approach. organic-chemistry.orgbhu.ac.in
Energy Sources: Ultrasonic irradiation has been shown to accelerate the reaction and improve yields, especially when catalyzed by p-toluenesulfonic acid (PTSA) in an aqueous medium. wikipedia.orgorganic-chemistry.org Microwave-assisted synthesis has also been extensively explored, proving effective for both the initial synthesis and subsequent aromatization steps. nih.gov
Table 1: Comparison of Hantzsch Synthesis Conditions
| Catalyst/Condition | Solvent | Energy Source | Key Advantage(s) |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS) | Ultrasonic Irradiation | High yield (96%) wikipedia.orgorganic-chemistry.org |
| Ceric Ammonium Nitrate (B79036) (CAN) | Solvent-free | Conventional Heating | Greener approach, improved antibacterial properties of product bhu.ac.in |
| Yb(OTf)₃ | Not specified | Conventional Heating | Promotes one-pot synthesis organic-chemistry.org |
| Microwave Irradiation | Solvent-free | Microwaves | Rapid, efficient, solventless nih.gov |
| Phenylboronic Acid | Not specified | Conventional Heating | Catalyzes three-component reaction organic-chemistry.org |
Synthesis of 3,5-Diacetyl-2,6-dimethylpyridine (B1595985)
The pyridine (B92270) derivative is typically synthesized through the oxidation of the corresponding 1,4-dihydropyridine precursor. This aromatization step is a key transformation, as the biological activity of many dihydropyridine (B1217469) drugs is lost upon oxidation to the pyridine form. nih.gov This process is relevant to understanding the metabolism of dihydropyridine-based drugs, which are often oxidized by cytochrome P-450 in the liver. wikipedia.orgnih.gov
A variety of oxidizing agents and methods have been employed to convert Hantzsch 1,4-dihydropyridines to their corresponding pyridines. The choice of oxidant can be crucial and sometimes depends on the substituents on the dihydropyridine ring. nih.gov
Common oxidizing agents include:
Nitric Acid (HNO₃) or Nitrous Acid (HNO₂): A mixture of aqueous sodium nitrite (B80452) and acetic acid can be used for in-situ generation of nitrous acid for oxidation. researchgate.net Nitric acid has also been used directly, sometimes under sonication or with a bentonite (B74815) clay system under microwave irradiation. nih.govresearchgate.net
Manganese Compounds: Manganese dioxide (MnO₂) and manganese triacetate are effective and relatively benign oxidants for this transformation. wikipedia.orgresearchgate.net
Cerium Compounds: Ceric ammonium nitrate (CAN) is a powerful oxidant that can rapidly convert 1,4-DHPs to pyridines in excellent yields. researchgate.net
Other Reagents: Thallium triacetate, pyridinium (B92312) chlorochromate (PCC), and even elemental sulfur under microwave conditions have been successfully used. nih.govresearchgate.net In some cases, oxidation can be achieved simply by heating in the presence of air, especially under microwave irradiation on a solid support like alumina. nih.gov
Table 2: Selected Oxidizing Agents for Dihydropyridine Aromatization
| Oxidizing Agent | Conditions | Yield | Reference(s) |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile | Excellent | researchgate.net |
| Manganese Triacetate | Not specified | High | researchgate.net |
| Thallium(III) Triacetate | Trifluoroacetic acid | Excellent | researchgate.net |
| Nitric Acid (20%) | Sonication | High | researchgate.net |
| Elemental Sulfur | Microwave (solvent-free) | Good | nih.gov |
| Laccase (enzyme) | pH 5 buffer | Good to Excellent | rsc.org |
While oxidation of the Hantzsch product is the most common route, alternative strategies for synthesizing pyridines exist. One-pot domino reactions that combine the Hantzsch synthesis with an in-situ oxidation step have been developed. For instance, using ammonium nitrate as the ammonia source can also provide the necessary oxidizing power to directly yield the pyridine product, often facilitated by a clay catalyst and microwave heating. nih.gov Another approach involves a bifunctional palladium on carbon/K-10 catalyst that facilitates both the cyclization and the subsequent oxidative aromatization in an environmentally benign manner. organic-chemistry.org
Novel and Green Synthetic Strategies
Modern synthetic chemistry emphasizes the development of environmentally friendly "green" methods. For the Hantzsch synthesis and subsequent pyridine formation, this has led to several innovative approaches.
Aqueous Synthesis: Using water as a solvent, often in the form of aqueous micelles, eliminates the need for volatile and often toxic organic solvents. wikipedia.orgbhu.ac.in The use of surfactants like Triton X-100 in water under visible light has been reported to give quantitative yields. bhu.ac.in
Catalyst-Free and Solvent-Free Reactions: Reactions performed under solvent-free conditions, either by grinding the reactants or by using microwave or ultrasonic energy, represent a significant green advancement. organic-chemistry.orgbhu.ac.in In some cases, HCl generated in situ from cyanuric chloride can catalyze the reaction efficiently at room temperature without any solvent. organic-chemistry.orgorganic-chemistry.org
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to chemical oxidants. Laccase, for example, has been used to catalyze the oxidation of 1,4-dihydropyridines to pyridines under mild conditions (pH 5 buffer). rsc.org This enzymatic approach can also be incorporated into a one-pot synthesis starting from the initial aldehyde, β-dicarbonyl compound, and ammonium acetate. rsc.org
These green strategies not only reduce the environmental impact but also often offer advantages in terms of reaction time, yield, and simplicity of the workup procedure. bhu.ac.in
Catalyst Development for Enhanced Efficiency and Selectivity
The evolution of catalysts has been pivotal in optimizing the synthesis of 1,4-dihydropyridines (1,4-DHPs), traditionally hampered by long reaction times and harsh conditions. wikipedia.org Modern catalytic systems offer improved yields, milder conditions, and greater control over the reaction.
A wide array of catalysts have been explored, including:
Lewis Acids: Metal perchlorates and aluminum chloride have been employed as effective Lewis acid catalysts. organic-chemistry.org
Heterogeneous Catalysts: To facilitate easier separation and catalyst recycling, solid-supported catalysts have been developed. Covalently anchored sulfonic acid on silica gel and montmorillonite (B579905) K-10 clay are notable examples that enable high-yield synthesis, often under solvent-free conditions. organic-chemistry.orgrsc.org The use of magnetic nanocatalysts, such as those based on cobalt or iron oxide, further simplifies work-up procedures and promotes green chemistry principles. scirp.orgfrontiersin.org
Nanocatalysts: Polymer-supported titanium dioxide (Polyindole-TiO2) nanocomposites have been utilized as recyclable and efficient catalysts for the one-pot synthesis of dihydropyridines. scirp.org
Organocatalysts: Chiral organocatalysts, including L-proline and its derivatives, have been instrumental in developing asymmetric versions of the Hantzsch reaction, leading to enantioenriched dihydropyridines. acs.orgrsc.org
In Situ Generated Catalysts: An efficient method involves the in situ generation of HCl from 2,4,6-trichloro organic-chemistry.orgresearchgate.netbhu.ac.intriazine (TCT), which catalyzes the Hantzsch reaction at room temperature under solvent-free conditions with enhanced reaction rates. organic-chemistry.org
The development of these diverse catalytic systems has significantly improved the accessibility and sustainability of dihydropyridine synthesis. Many of these catalysts are reusable, reducing waste and cost, which is particularly beneficial for large-scale industrial applications. rsc.orgfrontiersin.org
Table 1: Comparison of Catalysts in Hantzsch Dihydropyridine Synthesis
| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Montmorillonite K-10 | Methyl arenes, β-ketoester, Urea Hydrogen Peroxide | Neat | Microwave | High | rsc.org |
| Polyindole-TiO2 Nanocomposite | Benzaldehyde, Methyl acetoacetate (B1235776), Ammonia | Ethanol | 50°C | Good | scirp.org |
| Covalently Anchored Sulfonic Acid on Silica Gel | Aldehydes, β-ketoester, Ammonia | Solvent-free | 80°C | 89-96% | organic-chemistry.org |
| In situ generated HCl | Aldehydes, β-ketoester, Ammonia | Solvent-free | Room Temp | High | organic-chemistry.org |
| N,N′-dioxide/Ni(II) complex | 3-amino-2-butenoates, (Z)-2-arylidene-3-oxobutanoates | Toluene | 40°C | up to 99% | acs.org |
| Chitosan Nanoparticles | Aldehydes, β-ketoester, Ammonium acetate | Solvent-free | 80°C | Excellent | tandfonline.com |
Multi-component Reactions (MCRs) in Dihydropyridine Synthesis
The Hantzsch reaction, first reported in 1881, is a classic example of a multi-component reaction (MCR), a strategy where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. wikipedia.orgrsc.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. rsc.orgacs.org
The standard Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgtandfonline.com This one-pot process circumvents the need for isolating intermediates, thereby saving time, resources, and reducing waste. The versatility of the Hantzsch MCR allows for the synthesis of a vast library of dihydropyridine derivatives by simply varying the starting components. frontiersin.orgbhu.ac.in
Modern advancements have further refined the Hantzsch MCR, enabling the synthesis of highly functionalized pyridine and dihydropyridine skeletons with significant biological and pharmaceutical applications. rsc.orgrsc.org For instance, some protocols allow for the chemoselective synthesis of fully substituted pyridines or dihydropyridines by carefully selecting the amine source and reaction conditions, which influences the nucleophilicity and basicity that govern the reaction pathway. rsc.org The development of MCRs represents a cornerstone of green chemistry, providing a powerful tool for constructing complex heterocyclic scaffolds in an efficient and environmentally conscious manner. acs.org
Solvent-Free and Environmentally Benign Methods
In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign methods for dihydropyridine synthesis. bhu.ac.in These approaches aim to minimize or eliminate the use of hazardous organic solvents, reduce energy consumption, and simplify purification procedures.
Key green methodologies include:
Solvent-Free Synthesis: Conducting reactions under neat or solvent-free conditions is a highly effective green strategy. rsc.org The use of catalysts like montmorillonite K-10 or in situ generated HCl allows for efficient one-pot synthesis at room temperature or with microwave assistance, significantly reducing reaction times and environmental impact. organic-chemistry.orgrsc.org Grinding techniques have also been employed for catalyst- and solvent-free synthesis of 1,4-dihydropyridines. bhu.ac.in
Aqueous Media: Water, being a non-toxic, inexpensive, and readily available solvent, is an ideal medium for green synthesis. nih.gov The Hantzsch reaction has been successfully performed in pure water or in aqueous micelles, often accelerated by ultrasonic irradiation. wikipedia.orgorganic-chemistry.orgnih.gov These methods not only avoid volatile organic compounds but can also enhance reaction rates and yields. wikipedia.org
Reusable Catalysts: The development of heterogeneous and nanocatalysts that can be easily recovered and reused for multiple reaction cycles is a crucial aspect of sustainable synthesis. rsc.orgscirp.orgfrontiersin.org Catalysts like polyindole-TiO2 nanocomposites, magnetic nanoparticles, and silica-supported reagents have demonstrated excellent reusability without a significant loss of catalytic activity. scirp.orgfrontiersin.org
These eco-friendly protocols offer significant advantages over classical methods, which often require harsh conditions, long reaction times, and tedious work-up procedures. wikipedia.orgbhu.ac.in
Table 2: Comparison of Conventional vs. Green Synthesis Methods for 1,4-Dihydropyridines
| Feature | Conventional Method | Green Method | Reference |
|---|---|---|---|
| Solvent | Organic solvents (e.g., Ethanol, Methanol) | Water, aqueous micelles, or solvent-free | wikipedia.orgrsc.orgnih.gov |
| Catalyst | Often requires stoichiometric reagents or harsh acids | Recyclable heterogeneous catalysts, nanocatalysts, organocatalysts | rsc.orgscirp.orgfrontiersin.org |
| Conditions | High temperatures, long reaction times (hours) | Room temperature or microwave irradiation, short reaction times (minutes) | organic-chemistry.orgrsc.orgresearchgate.net |
| Work-up | Tedious extraction and purification | Simple filtration or magnetic separation | scirp.orgfrontiersin.org |
| Environmental Impact | Generates significant chemical waste | Minimal waste, avoids toxic solvents | rsc.orgnih.gov |
Regioselectivity and Stereoselectivity in Synthesis
Achieving high levels of regioselectivity and stereoselectivity is a significant challenge in synthetic chemistry, particularly for creating complex, biologically active molecules. In the context of dihydropyridine synthesis, considerable progress has been made in controlling these outcomes.
Regioselectivity: The control of regioselectivity is crucial when multiple reactive sites are present in a molecule. In pyridine chemistry, nucleophilic addition to N-acyl pyridinium salts can occur at either the C-2 or C-4 position. acs.org The outcome is highly dependent on the nature of the nucleophile and the activating group on the nitrogen. acs.org For instance, a highly regio- and stereoselective synthesis of 2-substituted dihydropyridines can be achieved from unsubstituted N-pyridinium salts by using an imidate directing group, which orients the addition of an organometallic reagent specifically to the 2-position. acs.org
Stereoselectivity: The synthesis of single enantiomer dihydropyridines is of paramount importance, as the biological activity of chiral drugs often resides in only one enantiomer. acs.org Asymmetric catalysis has emerged as the most powerful strategy for achieving high stereoselectivity.
Recent breakthroughs include:
Chiral Lewis Acid Catalysis: Complexes of metals like Nickel(II) or Neodymium(III) with chiral N,N'-dioxide ligands have proven highly effective in catalyzing the asymmetric cascade reaction between 3-amino-2-butenoates and (Z)-2-arylidene-3-oxobutanoates, affording a variety of 1,4-DHPs with excellent yields and enantioselectivities (up to 99% ee). acs.orgacs.org
Organocatalysis: Chiral organocatalysts have been successfully applied to the Hantzsch reaction. L-proline has been used to catalyze the asymmetric cyclocondensation of C-glycosyl aldehydes to give dihydropyridine C-glycoconjugates with high diastereoselectivity. rsc.org Similarly, isothiourea catalysts can facilitate the regio- and stereoselective addition of C(1)-ammonium enolates to pyridinium salts, yielding enantioenriched 1,4-dihydropyridines. rsc.org
Domino Reactions: The stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazoles has been accomplished through domino Michael addition reactions using bifunctional organocatalysts, demonstrating the power of cascade processes in building complex chiral molecules. metu.edu.tr
These stereoselective methods provide efficient pathways to optically active dihydropyridine derivatives, including known pharmaceutical agents, and allow for the creation of novel chiral scaffolds for drug discovery. acs.org
Table 3: Examples of Stereoselective Dihydropyridine Synthesis
| Catalyst System | Reaction Type | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| N,N′-dioxide/Ni(OTf)₂ | Asymmetric Cascade | Chiral 1,4-Dihydropyridines | up to 99% ee | acs.org |
| (R)-BTM (Isothiourea) | Organocatalytic Addition | Enantioenriched 1,4-Dihydropyridines | up to 98:2 er | rsc.org |
| L-proline | Organocatalytic Cyclocondensation | Dihydropyridine C-glycoconjugates | de >95% | rsc.org |
| Quinine/Squaramide | Domino Michael Addition | Chiral Dihydropyrano[2,3-c]pyrazoles | Enantiomerically enriched | metu.edu.tr |
Chemical Reactivity and Transformation Studies
Oxidation and Aromatization Reactions to Pyridine (B92270) Analogues
The most characteristic reaction of 1,4-dihydropyridines (1,4-DHPs) is their facile oxidation, or dehydrogenation, to the corresponding aromatic pyridine derivatives. nih.gov This transformation is not only a cornerstone of pyridine synthesis but also mimics the biological role of NAD(P)H coenzymes. oup.com The aromatization of 3,5-diacetyl-1,4-dihydro-2,6-lutidine results in the formation of 3,5-diacetyl-2,6-dimethylpyridine (B1595985).
Dehydrogenation is the chemical process involving the removal of hydrogen. oup.com For 1,4-dihydropyridines, this converts the non-aromatic, enamine-like structure into a stable aromatic pyridine ring. nih.gov The process involves the formal loss of a hydride ion (H⁻) and a proton (H⁺), equivalent to the loss of a hydrogen molecule (H₂). The reaction is often catalyzed and proceeds via a stepwise or concerted mechanism depending on the oxidant and reaction conditions.
The metabolism of 1,4-DHP drugs in the body, for instance, involves oxidation catalyzed by the cytochrome P-450 enzyme system, highlighting the biological significance of this transformation. oup.com The nature of the substituent at the 4-position of the Hantzsch ester can influence the reaction outcome. While heterocycles with an aryl or linear alkyl group at this position typically undergo dehydrogenation, those with benzylic or secondary alkyl groups may undergo dealkylation instead, depending on the oxidizing agent used. oup.com
A vast array of reagents has been developed to efficiently effect the aromatization of Hantzsch 1,4-dihydropyridines under various conditions. The choice of oxidant allows for control over reaction times, yields, and compatibility with other functional groups. rsc.org Mild and selective methods are continuously sought to avoid side reactions. rsc.org
Some reagents, like manganese dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are effective at room temperature. nih.gov Environmentally benign approaches utilizing molecular oxygen in the presence of activated carbon have also proven highly efficient. acs.org Furthermore, catalytic systems involving palladium complexes or heteropolyacids offer reusable and effective alternatives for this transformation. acs.orgnih.gov
Table 1: Selected Oxidizing Agents for the Aromatization of Hantzsch 1,4-Dihydropyridines
| Oxidizing Agent/System | Conditions | Notes | Reference |
|---|---|---|---|
| KBrO₃/CoCl₂·6H₂O | Mild conditions | Effective system for the oxidation of 1,4-dihydropyridines. | nih.gov |
| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | - | Rapidly oxidizes 4-aryl-1,4-dihydropyridines in excellent yields. | nih.gov |
| Manganese Dioxide (MnO₂) | Dichloromethane, room temperature | Can cause dealkylation with certain 4-substituents. | nih.gov |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane, room temperature | A common and efficient oxidant for dehydrogenation. | nih.gov |
| Activated Carbon / O₂ | Acetic acid or xylene, 50-120°C | An environmentally friendly method yielding pyridines in excellent yields. | acs.org |
| Pd(acac)₂-P(C₄H₉)₃-Al(C₂H₅)₃-CF₃CO₂H | 100°C, 10 hours | A homogeneous palladium catalyst system for dehydrogenation. | acs.org |
| H₆PMo₉V₃O₄₀ (Heteropolyacid) | Refluxing acetic acid | A reusable Keggin-type heteropolyacid catalyst. | nih.gov |
Reactions at the Acetyl Groups
The acetyl groups at the 3- and 5-positions of the pyridine ring in 3,5-diacetyl-2,6-dimethylpyridine are key sites for further functionalization. The electron-withdrawing nature of these groups and their enolizable methyl protons facilitate a range of classical carbonyl chemistry reactions. youtube.com In acidic conditions, protonation of the pyridine nitrogen enhances the acidity of the acetyl's methyl hydrogens, promoting enolization and subsequent reactions. ccspublishing.org.cnnih.gov
The activated methyl groups of the acetyl substituents readily participate in condensation reactions with various aldehydes. Aldol-crotonic type condensations, such as the Claisen-Schmidt reaction, have been used to synthesize bisazachalcone derivatives from 3,5-diacetyl-2,6-dimethylpyridine. acs.org
Similarly, the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, is also a viable pathway. Computational studies have shown that the formation of a stable pre-reaction complex between the protonated enol form of 3,5-diacetyl-2,6-dimethylpyridine and an aldehyde like salicylic (B10762653) aldehyde can favor the Knoevenagel pathway over the Claisen-Schmidt reaction under certain acidic conditions. nih.gov These condensation reactions are fundamental for extending the molecular framework and building more complex structures.
The carbonyl functionality of the acetyl groups can be transformed into a variety of other chemical moieties. For instance, reaction with hydrazides leads to the formation of the corresponding bishydrazones. acs.org A particularly important transformation is the Schiff base condensation with amines. Reaction of 2,6-diacetylpyridine (B75352) with substituted anilines is a key method for synthesizing diiminopyridine (DIP) ligands, which are highly significant in coordination chemistry. This demonstrates the conversion of the acetyl ketone into an imine, a valuable interconversion for creating advanced materials and catalysts. Ester condensations with reagents like diethyl oxalate (B1200264) have also been reported, leading to the formation of β-dicarbonyl derivatives. acs.org
Table 2: Examples of Reactions at the Acetyl Groups
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Aldol-Crotonic Condensation | Various aldehydes (e.g., salicylic aldehyde) | Bisazachalcones or cyclized products | acs.org |
| Hydrazone Formation | Hydrazine hydrate, other hydrazides | Bishydrazones | acs.org |
| Ester Condensation | Diethyl oxalate | Bis(2-hydroxy-4-oxobut-2-enoate) derivatives | acs.org |
| Schiff Base Condensation | Substituted anilines | Diiminopyridine (DIP) ligands |
Reactivity of the Pyridine Nitrogen (for 3,5-Diacetyl-2,6-dimethylpyridine)
The nitrogen atom in the pyridine ring is a cornerstone of the molecule's reactivity. Its basicity and ability to be protonated or participate in coordination chemistry significantly influence the reactivity of the substituents on the ring.
Coordination Chemistry and Ligand Formation
While specific studies on the coordination chemistry of 3,5-diacetyl-2,6-dimethylpyridine are not extensively detailed in the provided context, the reactivity of the closely related 2,6-diacetylpyridine serves as an excellent model. wikipedia.org Diacetylpyridines are highly valuable precursors for synthesizing multidentate ligands, often through Schiff base condensations. wikipedia.org
In this type of reaction, the two carbonyls of the acetyl groups condense with primary amines. For example, reaction with substituted anilines yields diiminopyridine (DIP) ligands. wikipedia.org These ligands are of significant interest because they can stabilize metal centers in a wide array of oxidation states. wikipedia.org Similarly, condensation of 3,5-diacetyl-2,6-dimethylpyridine with polyamines can produce macrocyclic ligands. Reaction with a compound like N'-(3-aminopropyl)propane-1,3-diamine would form a Schiff base that can be subsequently hydrogenated to yield a stable macrocyclic tetradentate ligand. wikipedia.org The versatility of the polyamine chain allows for the synthesis of ligands with varying denticity. wikipedia.org
N-Alkylation and N-Oxidation
N-alkylation and N-oxidation are fundamental reactions of pyridines that modify their electronic properties and reactivity.
N-Protonation: The protonation of the pyridine nitrogen, a simple form of N-alkylation, is a critical first step in many reactions involving 3,5-diacetyl-2,6-dimethylpyridine. As demonstrated in its cyclization with salicylic aldehyde, protonation in an acidic medium is essential for activating the molecule. nih.govnih.gov Quantum-chemical calculations show that protonation of the nitrogen atom leads to a significant increase in the positive charge on the hydrogen atoms of the 2-methyl group. researchgate.netnih.gov This effect increases the CH-acidity of the methyl group, facilitating its deprotonation and the subsequent enolization of the acetyl group, which is necessary for the cyclization to proceed. researchgate.netnih.gov
N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is another important transformation. While direct N-oxidation of 3,5-diacetyl-2,6-dimethylpyridine is not detailed, methods for the N-oxidation of related lutidines (dimethylpyridines) are well-established. For example, 3,5-dimethylpyridine (B147111) can be oxidized to 3,5-dimethylpyridine-N-oxide using an appropriate oxidizing agent. google.com The resulting N-oxide group alters the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution and increasing the reactivity of alkyl substituents on the ring. google.com This strategy is a key step in the synthesis of more complex pyridine derivatives, as the oxygen can be readily removed later in the synthetic sequence. google.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| 3,5-Diacetyl-2,6-dimethylpyridine | C₁₁H₁₃NO₂ |
| Salicylic aldehyde | C₇H₆O₂ |
| 1-{(5S,11S)-2,5-dimethyl-11,12-dihydro-5H-5,11-epoxybenzo google.comwum.edu.pkoxocino[4,3-b]pyridin-3-yl}ethan-1-one | C₂₀H₁₉NO₃ |
| Diethyl oxalate | C₆H₁₀O₄ |
| 4,4'-(2,6-dimethylpyridine-3,5-diyl)bis(2-hydroxy-4-oxobut-2-enoate) | C₁₉H₁₉NO₈ |
| о-Phenylenediamine | C₆H₈N₂ |
| о-Aminophenol | C₆H₇NO |
| 2,6-Diacetylpyridine | C₉H₉NO₂ |
| 3,5-Dimethylpyridine (3,5-Lutidine) | C₇H₉N |
Spectroscopic and Structural Elucidation Investigations
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the complete bonding framework of a molecule.
A search of the scientific literature and spectral databases did not yield any specific 2D NMR data (COSY, HSQC, HMBC) for 3,5-Diacetyl-2,6-dimethyloxan-4-one. Therefore, no definitive structure assignments based on these techniques can be reported.
Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase, providing insights into polymorphism, conformation, and intermolecular interactions.
There are no published studies on the application of solid-state NMR to this compound.
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
No mass spectrometry fragmentation analysis for this compound has been reported in the available scientific literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The frequencies of the vibrational modes are characteristic of specific chemical bonds.
Specific IR and Raman spectra for this compound are not available in published research. Therefore, a detailed vibrational mode analysis cannot be conducted.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are arranged in the crystal lattice.
There are no published X-ray crystallographic studies for this compound. Consequently, its solid-state conformation and intermolecular interactions have not been experimentally determined by this method.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study the stereochemistry of chiral molecules. The stereocenters predicted in this compound would make it a candidate for such analysis.
No chiroptical spectroscopic data, including ECD, for this compound has been found in the scientific literature. Thus, its absolute stereochemistry has not been experimentally verified using these methods.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT, ab initio)
Electronic Structure and Molecular Orbital Analysis
No information available.
Reaction Mechanism Elucidation and Transition State Analysis
No information available.
Protonation and Tautomerism Studies
No information available.
Molecular Dynamics Simulations
Conformational Analysis and Flexibility
No information available.
Solvent Effects on Molecular Geometry
No information available.
Table of Compounds Mentioned
Since no article could be generated, there are no compounds to list in this table.
Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors
No Quantitative Structure-Activity Relationship (QSAR) studies or specific sets of molecular descriptors for 3,5-Diacetyl-2,6-dimethyloxan-4-one were found in the reviewed literature.
Computational Approaches to Oxidation Potentials
There are no available studies that computationally determine the oxidation potentials of this compound.
Molecular Docking and Binding Affinity Predictions (Focus on Mechanistic Target Interactions)
No molecular docking simulations or binding affinity predictions for this compound, with a focus on its mechanistic interactions with biological targets, have been reported in the accessible scientific literature.
Derivatives and Analogues: Design and Synthesis
Systematic Structural Modifications for Modulated Reactivity
The reactivity and biological profile of the 3,5-diacetyl-1,4-dihydropyridine core can be finely tuned through systematic structural modifications at various positions of the heterocyclic ring and its substituents.
Substitution at the 4-Position of the Dihydropyridine (B1217469) Ring
The 4-position of the dihydropyridine ring is a critical determinant of its biological activity and chemical reactivity. The nature of the substituent at this position significantly influences the conformation of the DHP ring and its interaction with biological targets.
Research has extensively explored the introduction of a wide variety of substituents at the C4-position. Typically, this is achieved through the Hantzsch reaction by condensing an aldehyde with two equivalents of a β-dicarbonyl compound (like acetylacetone (B45752) for the diacetyl series) and an ammonia (B1221849) source. researchgate.net The choice of aldehyde directly dictates the 4-substituent. For instance, using substituted benzaldehydes leads to a library of 4-aryl-3,5-diacetyl-1,4-dihydropyridines. nih.gov Studies have shown that electronic effects of substituents on the 4-aryl ring can impact the biological properties of the molecule, such as its ability to reverse multidrug resistance in tumor cells. nih.gov
Beyond simple aryl or alkyl groups, more complex functionalities can be introduced. For example, the synthesis of 3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid has been reported, incorporating a carboxylic acid group at the 4-position. nih.govncats.io This modification introduces a handle for further derivatization or for modulating physicochemical properties like solubility.
In recent years, 4-substituted Hantzsch esters have also been developed as radical alkylation reagents, where the C4-substituent is transferred in a radical process. ccspublishing.org.cn This highlights a shift in the application of these scaffolds from purely medicinal agents to versatile reagents in organic synthesis.
Modifications of the Acetyl Groups
The acetyl groups at the 3- and 5-positions are key to the electronic nature of the dihydropyridine ring and offer another site for chemical modification. While the 3,5-diacetyl scaffold is common, replacing one or both acetyl groups with other acyl moieties can modulate the compound's properties.
The synthesis of these analogues typically follows the Hantzsch pathway, but utilizes different β-dicarbonyl compounds in place of acetylacetone. For example, using ethyl acetoacetate (B1235776) leads to the corresponding 3,5-dicarboethoxy derivatives, which are the basis for many commercial calcium channel blockers like nifedipine. acs.orgnih.gov By employing various β-ketoesters or 1,3-diketones, a diverse range of 3,5-diacyl derivatives can be accessed. researchgate.net
More recently, acyl-1,4-DHPs have been introduced as a novel class of photoactivated reagents. mdpi.com These compounds, synthesized from glyoxals, ethyl acetoacetate, and ethyl 3-aminocrotonate, serve as sources of acyl radicals under photochemical conditions. This allows for the acylation of a wide range of substrates, demonstrating a modern application of modified DHP scaffolds in radical chemistry. mdpi.com
Variations in Methyl Substituents
The methyl groups at the 2- and 6-positions of the dihydropyridine ring are derived from the β-dicarbonyl component in the Hantzsch synthesis. While the 2,6-dimethyl substitution pattern is prevalent in the title compound's class, variations are possible by altering the starting materials.
Synthesis of Fused Heterocyclic Systems Containing Dihydropyridine/Pyridine (B92270) Moieties
The dihydropyridine ring serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. These structures often exhibit unique chemical properties and biological activities due to their rigid, polycyclic frameworks. ias.ac.in
One common strategy involves the intramolecular cyclization of appropriately functionalized dihydropyridines. For example, β-annulated 1,4-dihydropyridines, where a carbocyclic or heterocyclic ring is fused to the 'b' face of the DHP ring, have been synthesized and identified as potent inhibitors of TGFβ signaling. nih.gov These are typically prepared via a Hantzsch-like reaction using cyclic β-ketoesters or dimedone derivatives. nih.gov
Another approach involves multi-component reactions that directly assemble fused systems. The condensation of N,S-acetals, ethyl cyanoacetate, and benzaldehydes can yield highly substituted imidazo-[1,2-a]thiochromeno[3,2-e]pyridines, demonstrating a cascade reaction that builds upon a DHP-like intermediate. nih.gov Similarly, thiazolo[3,2-a]pyridines can be created through related multi-component strategies. nih.gov The fusion of heterocyclic rings like pyrrole, furan, or imidazole (B134444) to the pyridine or dihydropyridine core creates novel chemical space with potential applications in materials science and medicine. ias.ac.inscience.gov
Chemoenzymatic Synthesis of Chiral Analogues
Chirality plays a crucial role in the biological activity of many 1,4-dihydropyridine (B1200194) derivatives, as enantiomers often exhibit different, and sometimes opposing, pharmacological effects. mdpi.com While the classical Hantzsch synthesis produces a racemic mixture for unsymmetrical DHPs, chemoenzymatic methods offer an efficient route to enantiomerically pure compounds. tandfonline.comresearchgate.net
These methods primarily utilize hydrolytic enzymes, such as lipases, which can perform highly chemo-, regio-, and stereoselective transformations. wur.nl Two main strategies are employed:
Kinetic Resolution: An enzyme selectively hydrolyzes one enantiomer of a racemic mixture of a DHP ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
Desymmetrization: An enzyme selectively acts on one of two prochiral groups in a symmetrical DHP derivative. researchgate.net For example, the hydrolysis of one of the two ester groups in a prochiral 3,5-diester DHP can produce a chiral monoacid with high enantiomeric excess. tandfonline.comresearchgate.net
Researchers have developed various strategies to optimize these enzymatic reactions, such as introducing a spacer between the DHP nucleus and the group being acted upon by the enzyme, and carefully controlling reaction temperature and solvent. tandfonline.comwur.nl Lipase from Candida antarctica (often immobilized as Novozym 435) has proven to be particularly effective in these transformations. researchgate.net
Novel Scaffolds Incorporating 3,5-Diacetyl-1,4-dihydropyridine Units
The 1,4-dihydropyridine unit is being increasingly incorporated into novel and larger molecular architectures, moving beyond simple, monomeric structures. researchgate.netnih.gov These new scaffolds are designed to explore new regions of chemical space and to develop molecules with unique functions.
One area of development is the synthesis of macrocycles containing a dihydropyridine or pyridine unit. nih.govnih.gov These are constructed using various macrocyclization techniques, such as intramolecular Suzuki-Miyaura or Buchwald-Hartwig coupling reactions. nih.gov These constrained cyclic structures can act as selective receptors for ions or small molecules. nih.govresearchgate.net
The DHP scaffold has also been used as a core for building neonicotinoid analogues, where the DHP ring is designed to enhance π-π stacking interactions with biological targets. researchgate.net Furthermore, DHP derivatives have been integrated into complex fused systems, such as in the synthesis of novel antimicrobials targeting Helicobacter pylori. nih.gov The development of these novel scaffolds demonstrates the enduring versatility of the dihydropyridine motif as a central building block in modern synthetic and medicinal chemistry. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Role as Key Intermediates in Complex Molecule Synthesis
Substituted tetrahydropyran-4-ones are significant intermediates in the synthesis of complex organic molecules. The structural framework of 3,5-Diacetyl-2,6-dimethyloxan-4-one, featuring a six-membered oxygen-containing heterocycle with multiple functional groups, allows for a variety of synthetic manipulations.
Key Synthetic Methodologies:
Several stereoselective methods can be envisaged for the synthesis of the this compound core, with the Prins cyclization being a particularly powerful technique for constructing substituted tetrahydropyran rings. nih.govrsc.orgresearchgate.netnih.gov The stereochemical outcome of the Prins cyclization is often highly predictable, proceeding through a chair-like transition state that leads to predominantly cis-substituted products. nih.gov This stereocontrol is crucial for the synthesis of complex natural products where specific stereochemistry is required for biological activity.
Table 1: Potential Synthetic Routes to Substituted Tetrahydropyran-4-ones
| Reaction Type | Key Reagents/Catalysts | Stereochemical Outcome | Reference |
| Prins Cyclization | Lewis or Brønsted acids | Predominantly cis | nih.govrsc.orgresearchgate.netnih.gov |
| Hetero-Diels-Alder Reaction | Diene and dienophile | Dependent on reagents | |
| Oxa-Michael Addition | α,β-Unsaturated ketone and nucleophile | Varies | |
| Achmatowicz Reaction | Furfuryl alcohol, oxidizing agent | Stereospecific |
The reactivity of the β-dicarbonyl system in this compound allows for a range of subsequent transformations. The acidic α-hydrogens between the carbonyl groups can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. This makes the compound a versatile building block for the synthesis of more elaborate molecular architectures.
Precursors for Ligands in Coordination Chemistry and Catalysis
The presence of multiple carbonyl groups in this compound makes it an excellent precursor for the synthesis of multidentate ligands for coordination chemistry and catalysis. The ketone and acetyl groups can be readily converted into other functional groups capable of coordinating to metal ions.
A common strategy for converting carbonyl compounds into effective ligands is through the formation of Schiff bases. semanticscholar.orgiosrjournals.orgresearchgate.netacs.orgchemijournal.com Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. iosrjournals.orgchemijournal.com In the case of this compound, reaction with a primary amine could lead to the formation of a bidentate or even a tridentate ligand, depending on which carbonyl groups react.
For example, condensation of the two acetyl groups with two equivalents of a primary amine would result in a bidentate ligand with two imine functionalities. The oxygen atom of the tetrahydropyran ring could also potentially coordinate to a metal center, leading to a tridentate ligand. The nature of the resulting metal complexes would depend on the specific metal ion and the stoichiometry of the reaction. Bidentate N-heterocyclic carbene (NHC) ligands and other bidentate ligands are widely used in catalysis. nih.govacs.orgresearchgate.net
Table 2: Potential Ligand Synthesis from this compound
| Reagent | Potential Ligand Type | Potential Coordination Sites | Reference |
| Primary amine (e.g., aniline) | Schiff base | N, N' | semanticscholar.orgiosrjournals.orgresearchgate.netacs.orgchemijournal.com |
| Hydrazine derivative | Hydrazone | N, N' | |
| Hydroxylamine | Oxime | N, O |
The resulting ligands could be used to form stable complexes with a variety of transition metals, and these complexes could exhibit interesting catalytic activities.
Building Blocks for Functional Materials
Heterocyclic compounds are important building blocks for the development of functional materials with specific optical and electronic properties. nih.govnih.gov The rigid framework and the presence of heteroatoms and functional groups in this compound make it a candidate for incorporation into larger molecular systems with potential applications in materials science.
The carbonyl groups of this compound can be used as synthetic handles to attach the molecule to polymer backbones or to other functional units. For example, the compound could be used to synthesize dyes with specific absorption and emission properties. nih.gov The tetrahydropyran ring system can also influence the solid-state packing of the molecules, which can have a significant impact on the material's properties.
Further functionalization of the acetyl groups could lead to the creation of extended π-conjugated systems, which are often associated with interesting photophysical and electrochemical properties. nih.gov
Role in Mechanistic Studies of Chemical Reactions
The stereochemistry of substituted tetrahydropyrans makes them excellent model systems for studying the mechanisms of various chemical reactions. The chair-like conformation of the tetrahydropyran ring and the axial and equatorial positions of the substituents can be used to probe the stereoelectronic effects that govern reaction pathways. acs.org
The synthesis of this compound itself can be a subject of mechanistic studies, particularly the stereochemical course of the cyclization reaction used to form the tetrahydropyran ring. nih.govbeilstein-journals.org The relative stereochemistry of the substituents on the ring provides valuable information about the transition state of the reaction.
Furthermore, the reactivity of the dicarbonyl system within the constrained environment of the tetrahydropyran ring can be studied to understand how the ring conformation influences the acidity of the α-hydrogens and the stereochemical outcome of subsequent reactions. Quantum-chemical calculations can be employed to determine the stable conformations of such substituted tetrahydropyran-4-ones and their derivatives. researchgate.net
Future Research Directions and Unexplored Avenues
Exploration of New Catalytic Systems for Synthesis
The efficient and stereocontrolled synthesis of complex heterocyclic frameworks like substituted oxanones remains a primary objective for organic chemists. futuremarketinsights.com Future research is poised to move beyond traditional multi-step syntheses towards more elegant and sustainable catalytic solutions.
Promising strategies include the development of one-pot protocols, such as the catalytic asymmetric alkylation of 2-furfurals followed by an N-bromosuccinimide (NBS) promoted Achmatowicz reaction, which allows for the creation of a diverse library of enantioenriched pyranones from varied starting materials. nih.gov Another innovative approach is biomimetic catalysis, where catalysts are designed to mimic the function of enzymes. For example, bifunctional catalysts have been successfully employed for the asymmetric synthesis of benzopyranone cores, drawing inspiration from the enzymatic processes that form flavonoids. nih.gov
For a target like 3,5-Diacetyl-2,6-dimethyloxan-4-one, several catalytic frontiers could be explored:
Transition Metal Catalysis: The use of ruthenium, rhodium, or gold catalysts in novel cycloaddition reactions could provide a direct and efficient route to the core oxanone structure. acs.orgresearchgate.net
Organocatalysis: Expanding the utility of metal-free organocatalysts, such as N-heterocyclic carbenes (NHCs) or thioureas, could facilitate highly selective annulation reactions under environmentally benign conditions. nih.govorganic-chemistry.org
Photocatalysis: Light-driven chemical reactions represent a green and powerful synthetic tool. Dual catalytic systems that merge photoredox catalysis with other catalytic modes are emerging as a frontier for constructing complex molecular architectures. acs.org
Table 1: Potential Catalytic Strategies for Substituted Oxanone Synthesis
| Catalyst Type | Reaction Example | Key Advantages for Oxanone Synthesis |
|---|---|---|
| Transition Metal | Ruthenium-catalyzed [3+2+1] cycloaddition of silylacetylenes, enones, and CO. acs.org | High efficiency, potential for direct carbonylative cyclizations. |
| Organocatalyst | N-Heterocyclic Carbene (NHC) catalyzed [3+3] annulation of alkynyl esters and enolizable ketones. organic-chemistry.org | Metal-free, mild reaction conditions, high regioselectivity. |
| Biomimetic Catalyst | Thiourea-based catalysts for asymmetric isomerization and cyclization. nih.gov | High enantioselectivity, inspired by natural synthetic pathways. |
| Dual Catalysis | N-Heterocyclic Carbene and Photo dual catalysis for radical acylation. acs.org | Enables convergent synthesis and late-stage functionalization of complex molecules. |
Advanced Spectroscopic Techniques for Dynamic Studies
To fully harness the potential of a flexible, multifunctional molecule like this compound, it is crucial to understand its dynamic behavior, including conformational changes and potential tautomerism. While standard spectroscopic methods provide a static structural picture, advanced techniques are required to capture the molecule in motion. orgchemboulder.comoregonstate.edu
The β-dicarbonyl system within the molecule suggests the likelihood of keto-enol tautomerism. Investigating this dynamic equilibrium is key to understanding its reactivity.
Time-Resolved Spectroscopy: Techniques such as ultrafast UV-Vis spectroscopy can monitor chemical processes like tautomerization on extremely short timescales, providing critical data on the kinetics and mechanisms influenced by environmental factors. numberanalytics.com
Multidimensional NMR Spectroscopy: Beyond basic structure confirmation, advanced NMR experiments like Exchange Spectroscopy (EXSY) can quantify the rates of dynamic processes, such as the inversion of the oxane ring or chemical exchange between tautomers. numberanalytics.com When applied to molecules in complex biological media, these methods can reveal how interactions with proteins or other biomolecules modulate their dynamic properties. nih.gov
Advanced Vibrational Spectroscopy: A meticulous analysis of carbonyl stretching frequencies using IR and Raman spectroscopy, when paired with theoretical calculations (e.g., Density Functional Theory), can offer deep insights into electronic structure, conjugation, and intermolecular hydrogen bonding. oregonstate.eduresearchgate.netbohrium.com
Table 2: Application of Advanced Spectroscopic Techniques to Substituted Oxanones
| Spectroscopic Technique | Information Yielded | Specific Relevance |
|---|---|---|
| Ultrafast UV-Vis Spectroscopy | Kinetics of rapid chemical processes. numberanalytics.com | Quantifying the rate of keto-enol tautomerism in the β-dicarbonyl moiety. |
| 2D NMR (Exchange Spectroscopy) | Rates of chemical exchange phenomena. numberanalytics.com | Measuring the dynamics of ring conformation and proton exchange. |
| DFT-Assisted Vibrational Spectroscopy | Precise assignment of vibrational modes and electronic structure analysis. researchgate.net | Correlating carbonyl group frequencies with the electronic effects of substituents. |
Deepening Understanding of Reaction Mechanisms through in situ Spectroscopy and Advanced Computation
A profound understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting chemical behavior. The synergy between in situ spectroscopic monitoring and advanced computational modeling provides an unparalleled view into the intricate steps of a chemical reaction.
In situ NMR Spectroscopy: By employing specialized equipment such as high-pressure NMR tubes, researchers can observe catalytic reactions as they happen, under true process conditions. wiley.com This powerful technique allows for the detection of transient intermediates and catalytically active species that are invisible to traditional analytical methods, thereby providing direct evidence for proposed mechanistic pathways. wiley.com
Advanced Computational Modeling: Computational chemistry is now a cornerstone of mechanistic investigation. nih.gov
Density Functional Theory (DFT): DFT calculations are used to map the energy landscape of a reaction, identifying the structures of transition states and intermediates to explain observed selectivity. acs.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions occurring within a biological system, such as an enzyme's active site, QM/MM methods can model the process with high fidelity. nih.gov
Reaction Path Analysis: Advanced techniques like the Unified Reaction Valley Approach (URVA) can dissect a reaction into chemically meaningful phases, providing a detailed narrative of bond-breaking and bond-forming events. acs.org
Development of Novel Derivatization Strategies for Specific Chemical Applications
The β-dicarbonyl motif is a versatile functional group, but its analysis can be complicated by factors such as low concentration or the absence of a strong UV-absorbing chromophore. researchgate.net Chemical derivatization is a key technique to overcome these challenges by modifying the molecule to enhance its detectability.
Future research will likely pursue the development of novel derivatization agents specifically for dicarbonyl ketones.
Reagents for Improved Detection: While classic reagents like o-phenylenediamine (B120857) (OPD) are widely used, they often suffer from long reaction times. oup.com Modern alternatives such as O-tert-butyl-hydroxylamine hydrochloride (TBOX) and Girard-T reagent offer significant advantages, including faster reactions and the ability to work in aqueous solutions. oup.comnih.gov
Functional Derivatization: Creating derivatives that incorporate specific functionalities is a promising area. For example, attaching a fluorescent tag or a biotin (B1667282) handle can transform the molecule into a chemical probe for use in biological imaging or affinity-based assays.
Integrated Derivatization: Streamlining the analytical workflow by integrating derivatization directly into analytical systems, such as pre-column derivatization for HPLC, can significantly improve efficiency and throughput. researchgate.net
Table 3: Comparison of Derivatization Reagents for Dicarbonyl Compounds
| Derivatizing Agent | Target Functionality | Analytical Method | Key Features |
|---|---|---|---|
| o-Phenylenediamine (OPD) | α-Dicarbonyls | HPLC-UV | Forms highly UV-absorbent quinoxaline (B1680401) derivatives; can have long reaction times. oup.comoiv.int |
| O-tert-butyl-hydroxylamine (TBOX) | Carbonyls | GC-MS | Enables reaction in aqueous media with shorter reaction times. nih.gov |
| Girard-T Reagent | α-Dicarbonyls, Aldehydes | HPLC-UV | Provides stable derivatives through a simple, one-step process. oup.com |
| Pentafluorobenzyl Hydroxylamine (PFBHA) | Carbonyls | GC/MS | Creates derivatives ideal for highly sensitive electron capture detection. research-solution.com |
Computational Design of Novel Analogues with Predicted Reactivity Profiles
The power of modern computational chemistry extends beyond analysis to the rational design of new molecules with tailored properties. nih.gov For a scaffold such as this compound, computational methods can guide the creation of new analogues with optimized reactivity, stability, or biological function.
In Silico Analogue Design: Using the oxanone core as a starting point, computational software can generate vast virtual libraries of related compounds by systematically modifying substituents. These virtual libraries can then be screened for desirable properties, such as predicted binding affinity to a protein target. biorxiv.org
Reactivity Prediction: Quantum chemical calculations can forecast the reactivity of designed analogues. The HOMO-LUMO energy gap, for example, can provide a measure of kinetic stability. mdpi.com Simulating reaction pathways for these new molecules can help prioritize synthetic efforts towards the most promising candidates.
Bioactive Compound Design: In the context of drug discovery, molecular docking simulations can predict how effectively different analogues bind to the active site of a target protein. nih.gov This in silico approach accelerates the design-build-test cycle, making the discovery of potent and selective therapeutic agents more efficient and cost-effective. nih.govnih.govscripps.edu
The journey to unlock the full potential of novel heterocyclic compounds like this compound will be a collaborative endeavor, integrating innovative synthesis, advanced analytical techniques, and powerful computational modeling.
Q & A
Q. What are the optimal synthetic routes for 3,5-Diacetyl-2,6-dimethyloxan-4-one, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves acetylation and alkylation steps on a tetrahydropyranone backbone. For example, acetylation of hydroxyl groups using acetic anhydride in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) under anhydrous conditions has been effective for similar oxanone derivatives. Methylation of carbonyl groups can be achieved via Grignard reagents (e.g., CH₃MgBr) in THF at low temperatures. To improve yields, optimize solvent systems (e.g., dichloromethane for acetylation, THF for methylation) and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions in NMR or IR data often arise from impurities or conformational isomerism. Use a multi-technique approach:
- 1H/13C NMR : Compare coupling constants and chemical shifts with computational predictions (e.g., DFT calculations).
- 2D NMR (COSY, HSQC) : Confirm connectivity and distinguish between stereoisomers.
- X-ray crystallography : Resolve ambiguities by determining the crystal structure. If crystallization fails, consider derivatization (e.g., bromination) to enhance crystallinity.
Cross-validate findings with mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation .
Q. What biological activity assays are suitable for evaluating this compound?
- Methodological Answer : Design assays based on structural analogs (e.g., antimicrobial dihydropyridine derivatives):
- Antibacterial : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains using broth microdilution to determine minimum inhibitory concentrations (MICs).
- Antifungal : Screen against Candida albicans or Penicillium species via agar diffusion assays.
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds. Include positive controls (e.g., ampicillin for bacteria, fluconazole for fungi) and replicate experiments to ensure statistical validity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate:
- Frontier molecular orbitals (HOMO/LUMO) : Identify reactive sites for nucleophilic or electrophilic attacks.
- Transition states : Simulate reaction pathways (e.g., acetylation or hydrolysis) using Gaussian or ORCA software.
Validate models with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy). Adjust solvent parameters (PCM model) to match experimental conditions .
Q. What challenges arise in X-ray crystallography for this compound, and how can they be mitigated?
- Methodological Answer : Challenges include poor crystal growth due to flexible substituents. Solutions:
- Crystallization conditions : Screen solvents (e.g., ethanol/water mixtures) and use vapor diffusion methods.
- Cryocooling : Flash-freeze crystals in liquid nitrogen to reduce thermal motion.
- Heavy-atom derivatization : Introduce iodine or bromine atoms to improve phasing. If unsuccessful, employ synchrotron radiation for high-resolution data collection. Refinement software (e.g., SHELXL) can model disorder in methyl/acetyl groups .
Q. How do steric and electronic effects influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : Conduct stability studies:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) and monitor decomposition via HPLC.
- Kinetic analysis : Calculate half-lives and correlate with DFT-derived steric maps (e.g., using Mulliken charges).
Steric hindrance from methyl/acetyl groups may slow hydrolysis in acidic media, while electron-withdrawing acetyl groups could destabilize the oxanone ring under basic conditions. Compare with analogs (e.g., unsubstituted oxanones) to isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
